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molecular formula C10H10O3 B174666 Methyl 2,3-dihydrobenzofuran-7-carboxylate CAS No. 133844-95-8

Methyl 2,3-dihydrobenzofuran-7-carboxylate

Cat. No. B174666
M. Wt: 178.18 g/mol
InChI Key: MBXNKSQLUHOUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06303593B1

Procedure details

A solution of 0.2 g (1.22 mmol) of 7-dihydrobenzofuran carboxylic acid, 0.13 g (1.22 mmol) of benzyl alcohol, 0.3 g (2.44 mmol) of DMAP and 0.46 g (2.44 mmol) of 1-[3-(dimethylamino)propyl]-3-ethyl carbodiimide hydrochloride in 5 mL of CH2Cl2 was stirred at rt for 12 h. The reaction mixture was partitioned between CH2Cl2 and water and the pH was adjusted to pH=1 with 1N HCl solution. The reaction mixture was extracted with CH2Cl2 and the combined organic fraction was dried over MgSO4, filtered and the filtrate was concentrated. The residue was purified by chromatography (silica, hexanes: ethyl acetate, 6:1) to give 0.31 g of the title compound.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[C:6]([C:10]([OH:12])=[O:11])=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][CH2:2]1.[CH2:13](O)C1C=CC=CC=1.Cl.CN(C)CCCN=C=NCC>CN(C1C=CN=CC=1)C.C(Cl)Cl>[C:10]([C:6]1[C:5]2[O:1][CH2:2][CH2:3][C:4]=2[CH:9]=[CH:8][CH:7]=1)([O:12][CH3:13])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
O1CCC2=C1C(=CC=C2)C(=O)O
Name
Quantity
0.13 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
0.46 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
0.3 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between CH2Cl2 and water
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic fraction was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (silica, hexanes: ethyl acetate, 6:1)

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)C1=CC=CC=2CCOC21
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: CALCULATEDPERCENTYIELD 142.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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